N-(1-methoxypropan-2-yl)-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(1-methoxypropan-2-yl)-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide, also known as ML204, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has gained attention due to its ability to selectively block the activity of a specific ion channel, which plays a crucial role in various physiological processes.
Mechanism of Action
N-(1-methoxypropan-2-yl)-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide selectively blocks the activity of the TRESK channel by binding to a specific site on the channel. This binding prevents the channel from opening, which reduces the flow of potassium ions across the cell membrane. This reduction in potassium ion flow leads to a decrease in neuronal excitability, which ultimately results in the reduction of pain signals.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, N-(1-methoxypropan-2-yl)-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide has also been studied for its biochemical and physiological effects. N-(1-methoxypropan-2-yl)-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide has been shown to affect the activity of other ion channels, including the TRPV1 channel, which is involved in the transmission of pain signals. N-(1-methoxypropan-2-yl)-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide has also been shown to affect the activity of certain enzymes, such as protein kinase C, which plays a role in cellular signaling pathways.
Advantages and Limitations for Lab Experiments
N-(1-methoxypropan-2-yl)-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide has several advantages for lab experiments, including its high selectivity for the TRESK channel and its ability to reduce the transmission of pain signals. However, there are also some limitations to using N-(1-methoxypropan-2-yl)-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide in lab experiments. One limitation is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its relatively low potency, which can require high concentrations of the compound to achieve the desired effects.
Future Directions
There are several future directions for research on N-(1-methoxypropan-2-yl)-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of neuropathic pain. Another direction is to investigate its effects on other ion channels and enzymes, which may provide insights into its broader physiological effects. Additionally, there is a need to develop more potent and soluble analogs of N-(1-methoxypropan-2-yl)-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide, which may improve its efficacy as a therapeutic agent.
Conclusion:
In conclusion, N-(1-methoxypropan-2-yl)-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide, or N-(1-methoxypropan-2-yl)-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide, is a small molecule inhibitor that has gained attention for its potential therapeutic applications in the treatment of neuropathic pain. N-(1-methoxypropan-2-yl)-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide selectively blocks the activity of the TRESK channel, reducing the transmission of pain signals. While there are some limitations to using N-(1-methoxypropan-2-yl)-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide in lab experiments, there are also several future directions for research on this compound, including exploring its therapeutic applications and developing more potent analogs.
Synthesis Methods
N-(1-methoxypropan-2-yl)-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that requires a multi-step synthesis process. The synthesis begins with the reaction of naphthalene-2-sulfonyl chloride with piperidine-4-carboxylic acid to form naphthalene-2-sulfonyl-piperidine-4-carboxylic acid. This intermediate is then coupled with 2-methoxypropene in the presence of a base to form the final product, N-(1-methoxypropan-2-yl)-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide. The overall yield of this synthesis process is around 30%.
Scientific Research Applications
N-(1-methoxypropan-2-yl)-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields. One of the most promising applications is in the treatment of neuropathic pain. N-(1-methoxypropan-2-yl)-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide has been shown to selectively block the activity of a specific ion channel, called the TRESK channel, which is involved in the transmission of pain signals. By blocking this channel, N-(1-methoxypropan-2-yl)-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide can reduce the transmission of pain signals, providing a potential treatment option for neuropathic pain.
properties
IUPAC Name |
2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-18-9-11-21(12-10-18)29(26,27)24(14-13-19-6-3-2-4-7-19)17-22(25)23-16-20-8-5-15-28-20/h2-4,6-7,9-12,20H,5,8,13-17H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNJLMHAAXAEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]-N-(oxolan-2-ylmethyl)acetamide |
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